molecular formula C10H15NO B13609895 m-Hydroxyphenylbutylamine

m-Hydroxyphenylbutylamine

Cat. No.: B13609895
M. Wt: 165.23 g/mol
InChI Key: WHVGTPGFKSSTIG-UHFFFAOYSA-N
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Description

m-Hydroxyphenylbutylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a hydroxyl group attached to the meta position of the phenyl ring and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Hydroxyphenylbutylamine typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form m-nitrobenzene, followed by reduction to m-phenylenediamine. The intermediate is then subjected to further reactions to introduce the butylamine chain and hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

m-Hydroxyphenylbutylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted phenylbutylamines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

m-Hydroxyphenylbutylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of m-Hydroxyphenylbutylamine involves its interaction with various molecular targets, including enzymes and receptors. It may act as a substrate for monoamine oxidase, influencing neurotransmitter levels in the brain. The hydroxyl group allows for hydrogen bonding interactions, which can affect its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure without the hydroxyl group.

    Dopamine: Contains hydroxyl groups at different positions on the phenyl ring.

    Amphetamine: Lacks the hydroxyl group but has a similar amine structure.

Uniqueness

m-Hydroxyphenylbutylamine is unique due to the presence of the hydroxyl group at the meta position, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(4-aminobutyl)phenol

InChI

InChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8,12H,1-2,4,7,11H2

InChI Key

WHVGTPGFKSSTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCCN

Origin of Product

United States

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